4-Bromo-7-chloro-1H-indazole-3-carboxylic acid

Catalog No.
S14188633
CAS No.
M.F
C8H4BrClN2O2
M. Wt
275.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-chloro-1H-indazole-3-carboxylic acid

Product Name

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid

IUPAC Name

4-bromo-7-chloro-2H-indazole-3-carboxylic acid

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

InChI

InChI=1S/C8H4BrClN2O2/c9-3-1-2-4(10)6-5(3)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)

InChI Key

MGUBCBJMKHSHCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)C(=O)O)Cl

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The compound has the molecular formula C8H4BrClN2OC_8H_4BrClN_2O and a molecular weight of 275.49 g/mol. Its structure includes a bromine atom at the 4-position, a chlorine atom at the 7-position, and a carboxylic acid functional group at the 3-position, which contributes to its unique chemical properties and biological activities .

Typical of carboxylic acids and heterocycles. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The halogen substituents can be replaced by nucleophiles.
  • Coupling Reactions: It can participate in coupling reactions to form more complex structures, particularly in medicinal chemistry applications.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties .

The biological activity of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid is notable, particularly in medicinal chemistry. It has been studied for its potential:

  • Anticancer Properties: The compound has shown efficacy in inhibiting the proliferation of cancer cells by modulating cell signaling pathways and influencing gene expression.
  • Anti-inflammatory Effects: It may play a role in reducing inflammation through its interactions with specific enzymes and proteins involved in inflammatory pathways.
  • Antibacterial Activity: Preliminary studies indicate potential antibacterial properties, making it a candidate for further investigation in infectious disease treatment .

The synthesis of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid typically involves several steps:

  • Starting Materials: The synthesis begins with ortho-substituted benzylidenehydrazine and ortho-substituted benzaldehyde as key starting materials.
  • Cyclization Reaction: A cyclization reaction is performed under acidic or basic conditions to form the indazole core.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including carbon dioxide insertion or direct functionalization techniques.

Industrial production often utilizes transition metal catalysts to enhance yield and purity while minimizing byproducts .

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid has several applications across different fields:

  • Medicinal Chemistry: As an intermediate in synthesizing biologically active compounds, including antiviral agents like Lenacapavir.
  • Research: Used in studies investigating indazole derivatives for their potential therapeutic effects against various diseases.
  • Material Science: Explored for its unique chemical properties in developing new materials and chemical processes .

Interaction studies involving 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid focus on its biochemical interactions:

  • Enzyme Inhibition: It has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways related to cancer progression.
  • Cellular Mechanisms: The compound influences various cellular processes, including cell cycle regulation and apoptosis, by modulating signaling pathways that control these processes .

Several compounds share structural similarities with 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid. Here are some notable examples:

Compound NameSimilarity IndexKey Features
4-Bromo-6-chloro-1H-indazole-3-carboxylic acid0.95Similar structure with different halogen substitution.
6-amino-3-bromo-5-chloro-1H-indazole-7-carboxylic acid0.87Contains amino group; potential for different biological activity.
7-Chloro-1H-indazole-3-carboxylic acid0.85Lacks bromine; simpler structure affecting reactivity.
Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate0.81Ester derivative; altered solubility and reactivity profile.

These compounds highlight the uniqueness of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid through its specific halogen substitutions and functional groups, which influence its biological activity and chemical behavior .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

273.91447 g/mol

Monoisotopic Mass

273.91447 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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